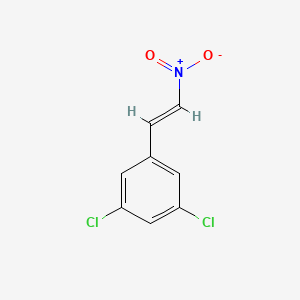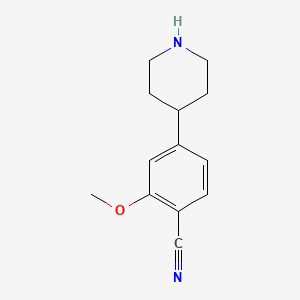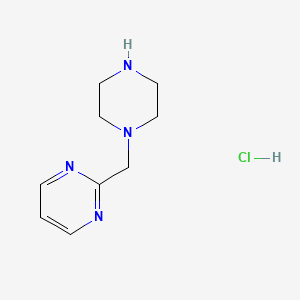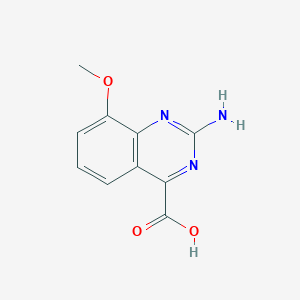
3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and diverse applications in various scientific fields. This compound features a quinoline core with hydroxyl, mercapto, and carboxylic acid functional groups, making it a versatile molecule in synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of anthranilic acid derivatives with suitable reagents under controlled conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are employed to minimize environmental impact and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl and mercapto groups can be oxidized to form corresponding sulfonic and quinone derivatives.
Reduction: The compound can be reduced to yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition, metal chelation, and as a fluorescent probe for detecting biological molecules.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities.
Industry: The compound is utilized in the development of dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid involves its ability to interact with various molecular targets:
Molecular Targets: The compound can chelate metal ions, inhibit enzymes, and interact with nucleic acids.
Pathways Involved: It affects cellular pathways related to oxidative stress, metal homeostasis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Hydroxyquinoline
- 2-Hydroxyquinoline
Comparison: 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and mercapto groups, which enhance its chelating ability and reactivity compared to other quinoline derivatives. This makes it particularly valuable in applications requiring strong metal-binding properties and versatile chemical reactivity .
Eigenschaften
CAS-Nummer |
653570-18-4 |
|---|---|
Molekularformel |
C10H7NO3S |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
4-oxo-8-sulfanyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9-5-2-1-3-7(15)8(5)11-4-6(9)10(13)14/h1-4,15H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
XIDCVTAEIFXXHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S)NC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)





![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

